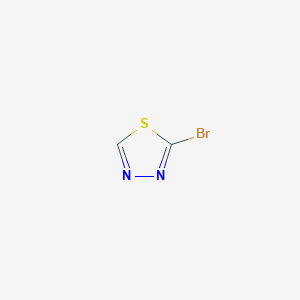

2-Bromo-1,3,4-thiadiazole

Descripción general

Descripción

2-Bromo-1,3,4-thiadiazole is a heterocyclic compound containing sulfur, nitrogen, and bromine atoms It is part of the thiadiazole family, which is known for its diverse biological and chemical properties

Mecanismo De Acción

Target of Action

2-Bromo-1,3,4-thiadiazole is a versatile compound that has been studied for its potential in medicinal chemistry Thiadiazole derivatives have been known to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . This allows the compound to cross cellular membranes and exert a broad spectrum of biological activities .

Mode of Action

It’s known that thiadiazole derivatives can bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death . This interaction with its targets leads to changes at the molecular level, affecting the normal functioning of the cells.

Biochemical Pathways

It’s known that thiadiazole derivatives can affect various biochemical pathways, leading to a broad spectrum of biological activities . These effects can range from anti-cancer activities to anti-inflammatory effects .

Análisis Bioquímico

Biochemical Properties

2-Bromo-1,3,4-thiadiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which is involved in the regulation of pH and ion balance in cells . Additionally, this compound can bind to DNA and proteins, disrupting their normal functions and leading to cytotoxic effects . These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with target biomolecules .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. The compound has been shown to induce apoptosis in cancer cells by activating cell signaling pathways that lead to programmed cell death . It also affects gene expression by modulating the activity of transcription factors and other regulatory proteins . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to a decrease in ATP production and an increase in oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound can bind to the active sites of enzymes, inhibiting their catalytic activity and preventing the normal progression of biochemical reactions . It also interacts with DNA, causing strand breaks and interfering with replication and transcription processes . Additionally, this compound can modulate the activity of signaling proteins, leading to changes in cell behavior and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity . These effects are often dose-dependent and can vary based on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxicity and can effectively inhibit tumor growth . At higher doses, this compound can cause significant adverse effects, including liver and kidney damage, as well as hematological abnormalities . These toxic effects are likely due to the compound’s ability to disrupt normal cellular processes and induce oxidative stress .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can inhibit the activity of enzymes involved in glycolysis and the citric acid cycle, leading to a decrease in ATP production and an increase in the levels of metabolic intermediates . Additionally, this compound can affect the flux of metabolites through these pathways, altering the overall metabolic balance in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to easily cross cellular membranes and accumulate in specific compartments . Once inside the cell, this compound can bind to proteins and other biomolecules, affecting their localization and function . This distribution pattern is crucial for the compound’s biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound has been shown to localize to the nucleus, where it can interact with DNA and transcription factors . Additionally, this compound can accumulate in the mitochondria, leading to disruptions in mitochondrial function and energy production . These localization patterns are influenced by the compound’s chemical properties and the presence of specific targeting signals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Bromo-1,3,4-thiadiazole can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with bromine in an acidic medium. Another method includes the cyclization of appropriate precursors in the presence of brominating agents.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-1,3,4-thiadiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different derivatives.

Coupling Reactions: It can engage in coupling reactions with aryl or alkyl halides, facilitated by catalysts like palladium.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, and alcohols.

Catalysts: Palladium, copper, and other transition metals.

Solvents: Organic solvents like dichloromethane, ethanol, and acetonitrile.

Major Products: The reactions typically yield substituted thiadiazoles, which can exhibit enhanced biological or chemical properties.

Aplicaciones Científicas De Investigación

Chemistry: It serves as a building block for synthesizing more complex molecules and materials.

Biology: The compound has shown promise in developing new drugs, particularly as anticancer agents.

Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.

Industry: It is used in the synthesis of polymers and other advanced materials with unique properties.

Comparación Con Compuestos Similares

1,3,4-Thiadiazole: A parent compound with similar structural features but lacking the bromine atom.

2-Amino-1,3,4-thiadiazole: Another derivative with an amino group instead of bromine, exhibiting different reactivity and applications.

4,7-Dibromobenzo[c][1,2,5]thiadiazole: A more complex derivative with additional bromine atoms, used in advanced material synthesis.

Uniqueness: 2-Bromo-1,3,4-thiadiazole stands out due to its unique reactivity profile, allowing for diverse chemical modifications and applications. Its bromine atom provides a versatile handle for further functionalization, making it a valuable compound in both research and industrial settings.

Actividad Biológica

2-Bromo-1,3,4-thiadiazole is a derivative of the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. This article will delve into the biological activity of this compound, summarizing key findings from recent studies and highlighting its mechanisms of action.

Chemical Structure and Properties

This compound has the molecular formula and features a thiadiazole ring substituted with a bromine atom. This structural modification influences its reactivity and biological interactions.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of 1,3,4-thiadiazole can inhibit the proliferation of various cancer cell lines. The compound showed promising results against breast carcinoma (MCF-7), lung carcinoma (A549), and colon carcinoma (HCT116) cells.

Key Findings:

- Inhibition Concentration (IC50) : The IC50 values for this compound derivatives ranged from 0.74 to 10 µg/mL against HCT116 and H460 cell lines .

- Mechanism : The anticancer activity is associated with the induction of apoptosis through activation of caspases and inhibition of cell cycle progression .

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 3.29 | Apoptosis via caspase activation |

| A549 | 10 | Cell cycle arrest |

| HCT116 | 0.74 | Inhibition of kinase activity |

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies have shown that it possesses activity against various bacterial strains and fungi.

Key Findings:

- Antibacterial Activity : The compound demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Klebsiella pneumoniae.

- Minimum Inhibitory Concentration (MIC) : Several derivatives exhibited MIC values lower than standard antibiotics used in clinical settings .

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | <10 | Antibacterial |

| Bacillus subtilis | <15 | Antibacterial |

| Klebsiella pneumoniae | <20 | Antibacterial |

Anti-inflammatory and Anticonvulsant Activities

In addition to its anticancer and antimicrobial properties, this compound has shown promise in anti-inflammatory and anticonvulsant applications.

Key Findings:

- Anti-inflammatory Effects : The compound has been reported to reduce inflammatory markers in vitro by inhibiting pro-inflammatory cytokines.

- Anticonvulsant Activity : In animal models, it exhibited significant anticonvulsant effects with reduced toxicity compared to traditional anticonvulsants .

Case Studies

Several case studies highlight the efficacy of this compound in various biological assays:

- Anticancer Efficacy : A study evaluated a series of thiadiazole derivatives including this compound against multiple cancer cell lines. Results indicated selective cytotoxicity towards cancer cells with minimal effects on normal fibroblasts .

- Antimicrobial Screening : Another study focused on synthesizing novel derivatives for enhanced antimicrobial activity. The presence of specific substituents significantly improved the antibacterial efficacy compared to unsubstituted analogs .

Propiedades

IUPAC Name |

2-bromo-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBrN2S/c3-2-5-4-1-6-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBCRVIBTFHJLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383575 | |

| Record name | 2-bromo-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61929-24-6 | |

| Record name | 2-bromo-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key reactions involving 2-bromo-1,3,4-thiadiazole as a starting material?

A1: this compound serves as a versatile building block for synthesizing various substituted 1,3,4-thiadiazole derivatives. [, ] One key reaction is its nucleophilic substitution with amines. For example, reacting this compound with N,N-dialkylaminoethylamines or N-methylpiperazine yields the corresponding 2-amino-1,3,4-thiadiazole derivatives. [] These derivatives exhibit pharmacological activities, including antihistaminic, anticholinergic, and norepinephrine-potentiating effects. [] Furthermore, this compound can react with metal salts to form coordination complexes. Notably, it forms complexes with copper(II) [] and cobalt(II)/nickel(II), offering insights into its coordination behavior. []

Q2: What pharmacological activities have been observed for derivatives of this compound?

A2: Research indicates that 5-substituted 2-(N,N-dialkylaminoethyl)amino- and 2-N-methylpiperazinyl-1,3,4-thiadiazoles, synthesized from this compound, possess notable pharmacological activities. [] These compounds demonstrate antihistaminic activity, suggesting their potential use in managing allergic reactions. Additionally, they exhibit anticholinergic properties, implying potential applications in conditions involving excessive acetylcholine activity. Moreover, these derivatives showcase norepinephrine-potentiating activity, indicating their ability to enhance the effects of norepinephrine, a neurotransmitter crucial for various physiological functions. []

Q3: How does the structure of this compound lend itself to forming coordination complexes?

A3: The structure of this compound features nitrogen and sulfur atoms within its heterocyclic ring. [, ] These heteroatoms possess lone pairs of electrons, enabling them to act as donor sites for coordinating with metal ions. This characteristic allows this compound to function as a ligand in forming coordination complexes with various transition metals, including copper(II) [] and cobalt(II)/nickel(II). [] Studying these complexes provides valuable insights into the coordination chemistry of this compound and its potential applications in fields like catalysis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.